![molecular formula C12H15NO5 B2573379 4-{[(叔丁氧基)羰基]氨基}-2-羟基苯甲酸 CAS No. 184033-42-9](/img/structure/B2573379.png)

4-{[(叔丁氧基)羰基]氨基}-2-羟基苯甲酸

描述

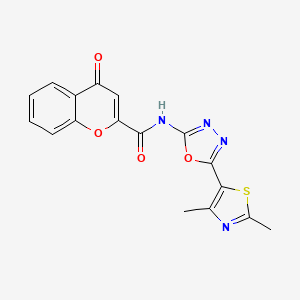

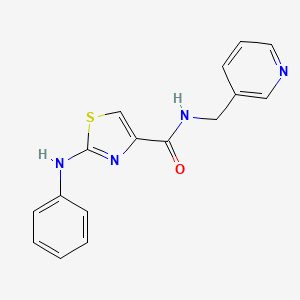

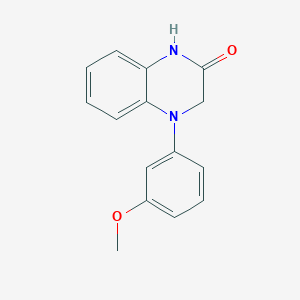

“4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid” is an organic compound . It belongs to the class of organic compounds known as gamma amino acids and derivatives, which are amino acids having a (-NH2) group attached to the gamma carbon atom . It is also the Boc protected form of 4-(Aminomethyl)benzoic Acid and is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity .

Molecular Structure Analysis

The molecular structure of “4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid” can be represented by the molecular formula C12H15NO4 . The InChI code for this compound is 1S/C12H16N2O4/c1-12(2,3)14-11(18)13-7-4-5-8(10(16)17)9(15)6-7/h4-6,15H,1-3H3,(H,16,17)(H2,13,14,18) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid” include a molecular weight of 237.25 g/mol . Unfortunately, I could not find more specific information on the physical and chemical properties of this compound.

科学研究应用

铋基环状合成

Kindra 和 Evans (2014) 的一项研究展示了使用铋基 C-H 键活化和 CO2 插入化学从二氧化碳和 3,5-二叔丁基-4-苯酚温和条件合成 3,5-二叔丁基-4-羟基苯甲酸。此过程涉及氧芳基羧基二阴离子等中间体,显示出在相关化合物的环状合成工艺中的潜力 (Douglas R. Kindra & W. Evans, 2014)。

不饱和 β-氨基酸衍生物的不对称合成

Davies 等人 (1997) 通过锂 (S)-α-甲基苄基烯丙基酰胺和叔丁基己-2,4-二烯酸酯实现了不饱和 β-氨基酸衍生物(包括叔丁氧基羰基保护的化合物)的合成。此方法展示了一种高度立体选择性的共轭加成,与合成复杂氨基酸和衍生物相关 (S. Davies, D. R. Fenwick, & O. Ichihara, 1997)。

3,5-二叔丁基-4-羟基甲苯的代谢

Daniel、Gage 和 Jones (1968) 关于在大鼠和人类中 3,5-二叔丁基-4-羟基甲苯代谢的研究揭示了结构相似的化合物(包括主要代谢物 3,5-二叔丁基-4-羟基苯甲酸)的代谢途径和转化产物 (J. W. Daniel, J. Gage, & D. Jones, 1968)。

铑催化的氧化偶联

Shimizu、Hirano、Satoh 和 Miura (2009) 描述了使用铑/铜催化剂体系将 2-氨基-和 2-羟基苯甲酸与内部炔烃氧化偶联,得到异香豆素衍生物。此过程突出了催化剂体系在从简单的苯甲酸衍生物合成复杂杂环化合物的多功能性 (M. Shimizu, K. Hirano, T. Satoh, & M. Miura, 2009)。

新型胆碱酯酶抑制剂

Kos 等人 (2021) 关于合成 4-{[(苄氧基)羰基]氨基}-2-羟基苯甲酸酰胺作为潜在乙酰-和丁酰胆碱酯酶抑制剂的研究展示了结构上与 4-{[(叔丁氧基)羰基]氨基}-2-羟基苯甲酸相关的化合物的药用应用。此研究表明此类化合物具有潜在的治疗用途 (J. Kos et al., 2021)。

属性

IUPAC Name |

2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-7-4-5-8(10(15)16)9(14)6-7/h4-6,14H,1-3H3,(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWQHAPICIFSGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorophenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2573297.png)

![N-[[4-cyclohexyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2573305.png)

![N-(3,4-dimethoxybenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2573306.png)

![4-{6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2573317.png)

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2573319.png)